3-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid
Description
Chemical Structure: The compound, with the IUPAC name 3-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid, features a pyrazole core substituted with an ethyl group at position 1 and a methyl group at position 2. A sulfanyl (thioether) linker connects the pyrazole ring to a propanoic acid chain. Its molecular formula is C₁₀H₁₆N₂O₂S (MW: 244.3 g/mol), and its CAS registry number is 1170425-67-8 .
Properties
Molecular Formula |
C10H16N2O2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
3-[(2-ethyl-5-methylpyrazol-3-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C10H16N2O2S/c1-3-12-9(6-8(2)11-12)7-15-5-4-10(13)14/h6H,3-5,7H2,1-2H3,(H,13,14) |
InChI Key |
IGYZBMAGEHBLQA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)CSCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate.
Thioether Formation: The alkylated pyrazole is reacted with 3-chloropropanoic acid in the presence of a base to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl and methyl groups on the pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated pyrazole derivatives.
Scientific Research Applications
3-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Features :
- Sulfanyl linker : Enhances lipophilicity and may influence intermolecular interactions (e.g., hydrogen bonding or metal coordination).
- Propanoic acid group: Provides acidity (pKa ~4–5), enabling salt formation or interaction with biological targets (e.g., enzymes, receptors).
Table 1: Structural and Functional Comparison
Structural Analogues
Thioether-Linked Propanoic Acid Esters: 3-(Methylthio)propanoic acid methyl/ethyl esters are flavor compounds in pineapples, with concentrations up to 622.49 µg·kg⁻¹ in Tainong No. 4 pineapples . Unlike the target compound, these lack a pyrazole ring and exhibit volatility due to their ester groups. Biological Relevance: While the target compound’s carboxylic acid group enhances solubility and ionic interactions, the ester derivatives in pineapples contribute to aroma via volatile sulfur-containing moieties.
Heterocyclic Derivatives: Triazole analogs (e.g., 3-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid) replace pyrazole with a triazole ring. Pyrazole derivatives with amino/hydroxy groups (e.g., 5-amino-3-hydroxy-1H-pyrazole) are precursors for bioactive molecules but lack the sulfanyl-propanoic acid chain critical for the target compound’s structural uniqueness .
Physicochemical Properties
- Lipophilicity: The target compound’s pyrazole and sulfanyl groups increase logP compared to simpler phenylpropanoic acids (e.g., logP ~1.5 vs. ~2.5 for the target compound), affecting membrane permeability.
- Acidity: The propanoic acid group (pKa ~4.5) enables ionization at physiological pH, unlike neutral esters (e.g., pineapple flavor compounds).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
